2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine
Overview
Description
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a 3-methylpiperazin-1-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine involves several steps. One common method includes the reaction of 2-chloropyrazine with 3-methylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine can be compared with other similar compounds, such as:
2-Chloro-3-methylpyrazine: Lacks the piperazine ring, resulting in different chemical properties and applications.
3-Chloro-2-(3-methylpiperazin-1-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to variations in reactivity and biological activity.
2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine: Similar structure but with a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLYLJNFYGNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694770 | |
Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-93-7 | |
Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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